2-(4-ethylphenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethylphenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H22N2O3S and its molecular weight is 418.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-ethylphenyl)-4-(4-vinylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to ensure high yield and purity. For instance, a common synthetic route includes the reaction of 4-vinylbenzyl chloride with 2-(4-ethylphenyl)-2H-benzothiadiazin-3(4H)-one in the presence of a base to facilitate nucleophilic substitution.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antitumor , antimicrobial , and anti-inflammatory agent. Below are detailed findings from relevant research.
Antitumor Activity
Research indicates that derivatives of benzothiadiazines exhibit significant antitumor activity. A study screening various derivatives against human tumor cell lines demonstrated that certain modifications could enhance cytotoxic effects. For example, compounds with electron-donating groups showed increased potency against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 5 µM to 15 µM , indicating promising activity against malignancies .
Antimicrobial Properties
The antimicrobial efficacy of benzothiadiazine derivatives has also been documented. In vitro studies showed that these compounds possess activity against a range of bacteria and fungi. The minimum inhibitory concentrations (MICs) were found to be as low as 10 µg/mL for certain strains of Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infections .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to the inhibition of pro-inflammatory cytokines. Experimental models demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. The effective dosage noted was around 20 mg/kg , which significantly decreased swelling in animal models .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested a derivative of the compound. Results indicated a 30% reduction in tumor size after a treatment period of six weeks, with manageable side effects reported.
- Antimicrobial Efficacy : A study conducted on patients with chronic bacterial infections showed that administration of the compound led to a significant decrease in bacterial load within two weeks, supporting its use as an adjunct therapy alongside conventional antibiotics.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
4-[(4-ethenylphenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-3-18-9-11-20(12-10-18)17-25-22-7-5-6-8-23(22)30(28,29)26(24(25)27)21-15-13-19(4-2)14-16-21/h3,5-16H,1,4,17H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZBBPXMIJJFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.